N-{DIPHENYL[(PYRIDIN-4-YL)AMINO]-LAMBDA5-PHOSPHANYLIDENE}BENZAMIDE
Overview
Description
N-{DIPHENYL[(PYRIDIN-4-YL)AMINO]-LAMBDA5-PHOSPHANYLIDENE}BENZAMIDE is a complex organic compound with a unique structure that includes a phosphoranylidene group, a pyridin-4-ylamino group, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{DIPHENYL[(PYRIDIN-4-YL)AMINO]-LAMBDA5-PHOSPHANYLIDENE}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of diphenylphosphine with pyridin-4-ylamine to form diphenyl(pyridin-4-ylamino)phosphine. This intermediate is then reacted with benzoyl chloride to yield the final product, this compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{DIPHENYL[(PYRIDIN-4-YL)AMINO]-LAMBDA5-PHOSPHANYLIDENE}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-{DIPHENYL[(PYRIDIN-4-YL)AMINO]-LAMBDA5-PHOSPHANYLIDENE}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{DIPHENYL[(PYRIDIN-4-YL)AMINO]-LAMBDA5-PHOSPHANYLIDENE}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-{DIPHENYL[(PYRIDIN-4-YL)AMINO]-LAMBDA5-PHOSPHANYLIDENE}BENZAMIDE can be compared with other similar compounds, such as:
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: This compound has a similar structure but includes a urea group instead of a benzamide group.
4-aminopyridine derivatives: These compounds share the pyridin-4-ylamino group but differ in other structural aspects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[diphenyl-(pyridin-4-ylamino)-λ5-phosphanylidene]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N3OP/c28-24(20-10-4-1-5-11-20)27-29(22-12-6-2-7-13-22,23-14-8-3-9-15-23)26-21-16-18-25-19-17-21/h1-19H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATUKESOKWAYJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N3OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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